1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,3,7-Trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a core imidazo[2,1-f]purine scaffold. Structurally, it features three methyl groups at positions 1, 3, and 7, along with a 2-(phenylamino)ethyl substituent at position 6. This compound belongs to a class of molecules designed to target serotonin receptors (particularly 5-HT1A/5-HT7), which are critical in modulating mood disorders such as depression and anxiety . Its synthesis involves alkylation and cyclization strategies, as described for analogous derivatives in the imidazopurine family .
Properties
IUPAC Name |
6-(2-anilinoethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-11-24-14-15(21(2)18(26)22(3)16(14)25)20-17(24)23(12)10-9-19-13-7-5-4-6-8-13/h4-8,11,19H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFPCDYXKZWRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
This compound is characterized by its imidazole ring and various functional groups that contribute to its biological activity.
Antidepressant Properties
Recent studies have indicated that derivatives of imidazopurine compounds exhibit significant activity at the serotonin 5-HT1A receptor, which is a key target in antidepressant therapy. For instance, compounds structurally related to this compound showed promising antidepressant-like effects in animal models. Specifically:
- Study Findings : In a series of tests involving forced swim and tail suspension tests in mice, these compounds demonstrated significant reduction in immobility time, suggesting antidepressant-like activity mediated through 5-HT1A receptor activation .
Antimicrobial Activity
Imidazopurines have also been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains:
- Case Study : A study on pyrimidine derivatives demonstrated that modifications similar to those found in imidazopurines enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with similar compounds can be insightful.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| AZ-853 | Antidepressant | 5-HT1A receptor agonist |
| AZ-861 | Antidepressant | Stronger agonistic action than AZ-853 |
| Pyrido[2,3-d]pyrimidines | Anticancer | Inhibition of CDKs |
This table summarizes key findings from studies on related compounds that highlight their potential therapeutic applications.
Comparison with Similar Compounds
Research Findings and Implications
- Antidepressant Efficacy: Compound 3i (structurally closest to the target) demonstrated potent antidepressant-like activity in the forced swim test (FST) at 2.5 mg/kg, surpassing reference drugs like fluoxetine . Molecular docking suggests the phenylaminoethyl group in the target compound may similarly engage 5-HT1A receptor residues (e.g., Asp116, Ser199) for partial agonism .
- Anxiolytic Potential: Compound 3i also showed anxiolytic effects comparable to diazepam, suggesting the target compound’s phenylaminoethyl substituent may retain this dual activity .
- Safety Advantages : The absence of a piperazine ring and additional methyl groups may position the target compound as a safer alternative to AZ-853/AZ-861, particularly in avoiding weight gain and hypotension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
